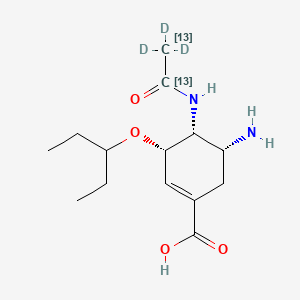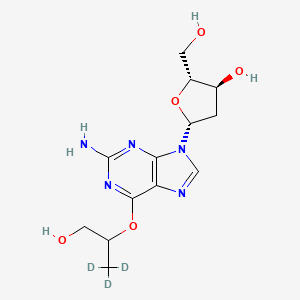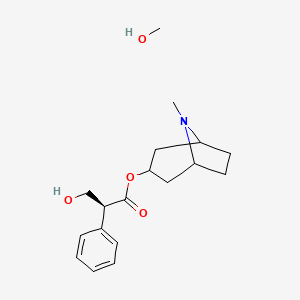
6-Hydroxyhyoscyamine (Mixture of Diastereomers)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxyhyoscyamine (Mixture of Diastereomers) is a derivative of hyoscyamine, a tropane alkaloid. This compound is a mixture of two diastereomers, 6R-Hydroxyhyoscyamine and 6S-Hydroxyhyoscyamine. It has a molecular formula of C17H23NO4 and a molecular weight of 305.37. The compound appears as a white to off-white sticky solid and is slightly soluble in chloroform, dimethyl sulfoxide, and methanol.
Méthodes De Préparation
The synthetic routes for 6-Hydroxyhyoscyamine involve the hydroxylation of hyoscyamine. The reaction conditions typically include the use of specific catalysts and solvents to achieve the desired hydroxylation at the 6-position of the hyoscyamine molecule. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
6-Hydroxyhyoscyamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming the parent hyoscyamine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
6-Hydroxyhyoscyamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological systems, particularly its effects on muscarinic receptors.
Medicine: Research explores its potential therapeutic applications, including its anticholinergic properties.
Industry: It is used in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 6-Hydroxyhyoscyamine involves its interaction with muscarinic receptors, where it acts as an antagonist. This interaction inhibits the action of acetylcholine, leading to various physiological effects. The molecular targets include muscarinic receptors in the central and peripheral nervous systems, and the pathways involved are related to the inhibition of cholinergic signaling.
Comparaison Avec Des Composés Similaires
6-Hydroxyhyoscyamine can be compared with other similar compounds such as:
Hyoscyamine: The parent compound, which lacks the hydroxyl group at the 6-position.
Scopolamine: Another tropane alkaloid with similar anticholinergic properties.
Atropine: A racemic mixture of hyoscyamine, used for its anticholinergic effects.
The uniqueness of 6-Hydroxyhyoscyamine lies in its specific hydroxylation, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C18H27NO4 |
|---|---|
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
methanol;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2S)-3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C17H23NO3.CH4O/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-2/h2-6,13-16,19H,7-11H2,1H3;2H,1H3/t13?,14?,15?,16-;/m1./s1 |
Clé InChI |
BQKFLIMLKQNBNA-ZQXFGJFASA-N |
SMILES isomérique |
CN1C2CCC1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.CO |
SMILES canonique |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


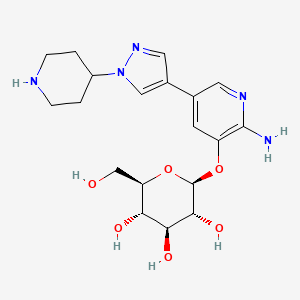
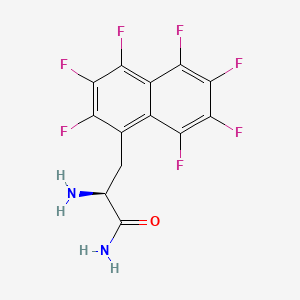

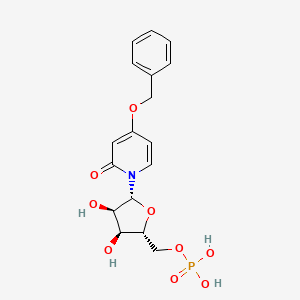
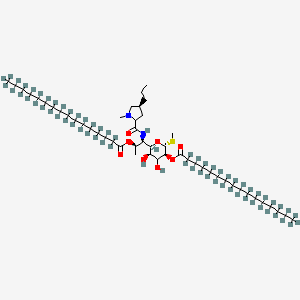
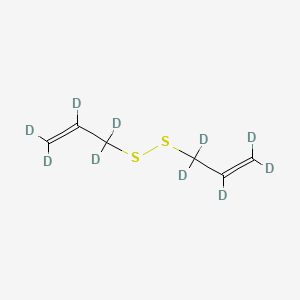
![endo-3-Azabicyclo[3.3.1]nonan-7-ol](/img/structure/B13846586.png)
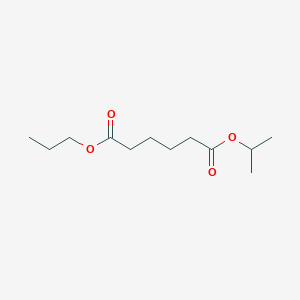
![Methyl 7-chloro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-1-carboxylate](/img/structure/B13846607.png)
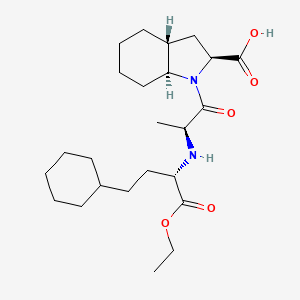
![1H-pyrrolo[2,3-c]pyridine-2,3-dione;hydrate](/img/structure/B13846621.png)

